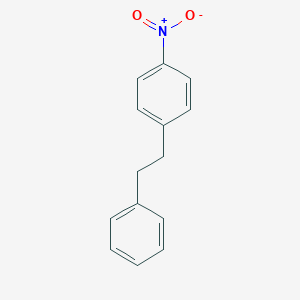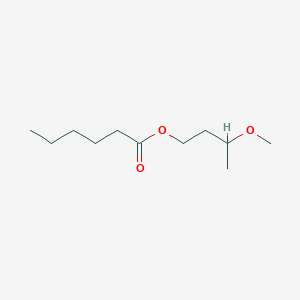
3-Methoxybutyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybutyl hexanoate is a chemical compound that belongs to the ester family. It is commonly used in the fragrance and flavor industry due to its fruity and sweet aroma. However, it also has several potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
3-Methoxybutyl hexanoate has several potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in animal models. This suggests that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 3-Methoxybutyl hexanoate is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial and anti-inflammatory effects, 3-Methoxybutyl hexanoate has been found to have several other biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It also has potential neuroprotective effects and may protect against neuronal damage in certain neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methoxybutyl hexanoate in lab experiments is its relatively low toxicity. It has been found to have low acute toxicity and is not classified as a hazardous substance. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is its limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Methoxybutyl hexanoate. One area of interest is its potential as a therapeutic agent for inflammatory diseases. Further research is needed to determine its efficacy and safety in humans. Additionally, its potential as an antimicrobial agent warrants further investigation, particularly in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, its neuroprotective effects suggest that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of 3-Methoxybutyl hexanoate is typically achieved through the reaction of 3-methoxybutanol and hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or chromatography to obtain the pure compound.
Propiedades
Número CAS |
14153-78-7 |
|---|---|
Nombre del producto |
3-Methoxybutyl hexanoate |
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
3-methoxybutyl hexanoate |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-11(12)14-9-8-10(2)13-3/h10H,4-9H2,1-3H3 |
Clave InChI |
VASDORBQIGLUPG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCCC(C)OC |
SMILES canónico |
CCCCCC(=O)OCCC(C)OC |
Otros números CAS |
14153-78-7 |
Sinónimos |
3-methoxybutyl hexanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




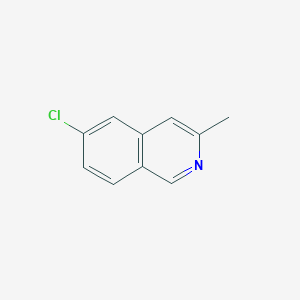
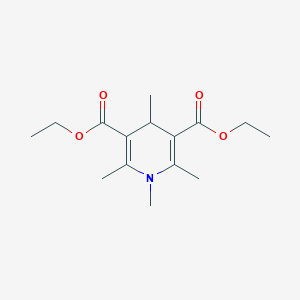
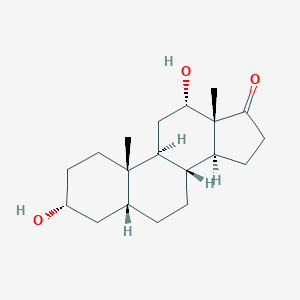
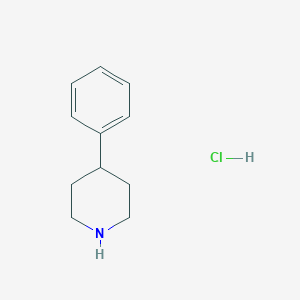
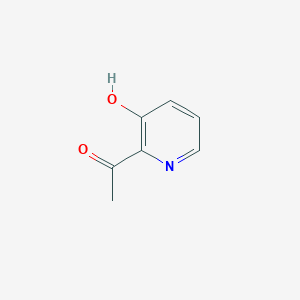
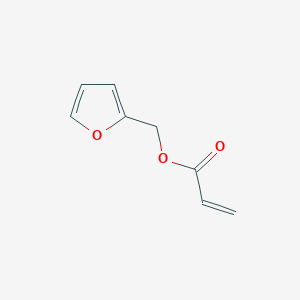

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
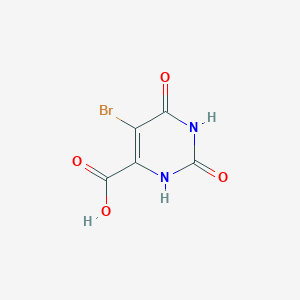
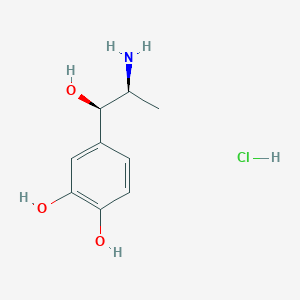
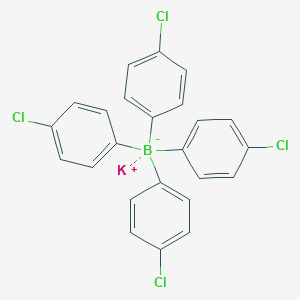
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
